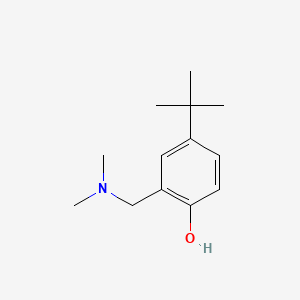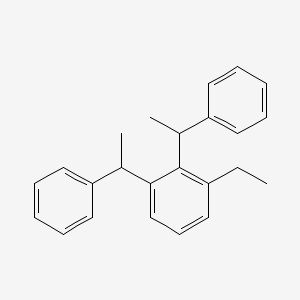
N(alpha)-Carbobenzoxylysine-4-nitroanilide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-alpha-benzyloxycarbonyl-L-lysine p-nitroanilide, commonly referred to as Z-LYS-PNA, is a synthetic compound widely used in biochemical research. It is a derivative of lysine, an essential amino acid, and is often utilized in enzymatic studies due to its ability to act as a substrate for various proteases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Z-LYS-PNA typically involves the protection of the amino group of lysine with a benzyloxycarbonyl (Z) group, followed by the coupling of p-nitroaniline to the lysine residue. The process can be summarized as follows:
Protection of Lysine: The amino group of lysine is protected using benzyloxycarbonyl chloride in the presence of a base such as sodium hydroxide.
Coupling Reaction: The protected lysine is then coupled with p-nitroaniline using a coupling reagent like dicyclohexylcarbodiimide (DCC) in an organic solvent such as dichloromethane.
Purification: The final product is purified using techniques like recrystallization or chromatography to obtain pure Z-LYS-PNA
Industrial Production Methods
Industrial production of Z-LYS-PNA follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of lysine and benzyloxycarbonyl chloride are reacted in industrial reactors.
Automated Coupling: Automated systems are used for the coupling reaction with p-nitroaniline, ensuring consistency and efficiency.
High-Throughput Purification: Industrial-scale purification methods, such as large-scale chromatography, are employed to obtain high-purity Z-LYS-PNA.
Chemical Reactions Analysis
Types of Reactions
Z-LYS-PNA undergoes several types of chemical reactions, including:
Hydrolysis: Catalyzed by proteases like trypsin and papain, leading to the cleavage of the peptide bond
Oxidation and Reduction: The nitro group in p-nitroaniline can undergo redox reactions under specific conditions.
Common Reagents and Conditions
Hydrolysis: Typically performed in aqueous buffers at varying pH levels, with enzymes like trypsin or papain as catalysts
Redox Reactions: Involves reagents such as sodium dithionite for reduction or hydrogen peroxide for oxidation.
Major Products Formed
Hydrolysis Products: The primary products are L-lysine and p-nitroaniline
Redox Products: Depending on the reaction, products can include reduced or oxidized forms of p-nitroaniline.
Scientific Research Applications
Z-LYS-PNA is extensively used in various scientific research fields:
Biochemistry: As a substrate for studying enzyme kinetics and mechanisms, particularly for proteases like trypsin and papain
Biotechnology: Used in the development of diagnostic assays and biosensors.
Industrial Applications: Employed in the production of enzyme-based products and in quality control processes.
Mechanism of Action
Z-LYS-PNA acts primarily as a substrate for proteases. The mechanism involves:
Binding: The compound binds to the active site of the enzyme.
Catalysis: The enzyme catalyzes the hydrolysis of the peptide bond, leading to the formation of L-lysine and p-nitroaniline.
Release: The products are released, and the enzyme is free to catalyze another reaction cycle
Comparison with Similar Compounds
Similar Compounds
N-alpha-benzyloxycarbonyl-L-arginine p-nitroanilide (Z-ARG-PNA): Similar structure but with arginine instead of lysine.
N-alpha-benzyloxycarbonyl-L-phenylalanine p-nitroanilide (Z-PHE-PNA): Contains phenylalanine instead of lysine.
Uniqueness
Z-LYS-PNA is unique due to its specific interaction with lysine-specific proteases, making it a valuable tool for studying these enzymes. Its structure allows for detailed kinetic studies and the development of specific inhibitors .
Properties
CAS No. |
70144-71-7 |
|---|---|
Molecular Formula |
C20H24N4O5 |
Molecular Weight |
400.4 g/mol |
IUPAC Name |
benzyl N-[(2S)-6-amino-1-(4-nitroanilino)-1-oxohexan-2-yl]carbamate |
InChI |
InChI=1S/C20H24N4O5/c21-13-5-4-8-18(23-20(26)29-14-15-6-2-1-3-7-15)19(25)22-16-9-11-17(12-10-16)24(27)28/h1-3,6-7,9-12,18H,4-5,8,13-14,21H2,(H,22,25)(H,23,26)/t18-/m0/s1 |
InChI Key |
FKFJWYPXPIUVGU-SFHVURJKSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CCCCN)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCCCN)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



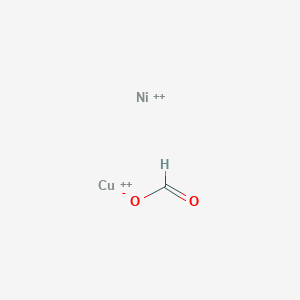

![3-[(Aminooxy)methyl]-6-methylpiperazine-2,5-dione](/img/structure/B15347377.png)
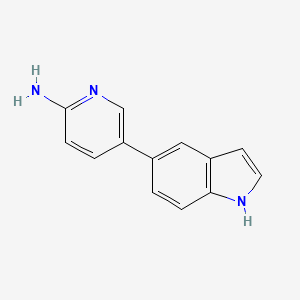
![4-[4-(4-carboxy-3-hydroxyphenyl)-3-methylphenyl]-2-hydroxybenzoic acid](/img/structure/B15347390.png)
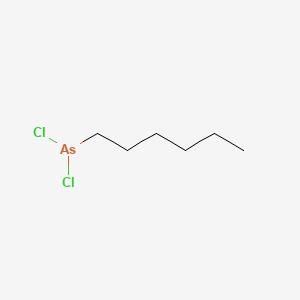
![1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl methanesulfonate](/img/structure/B15347399.png)
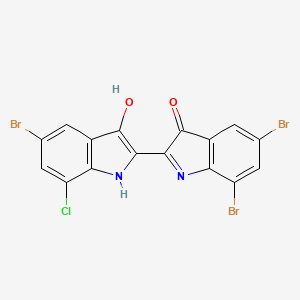
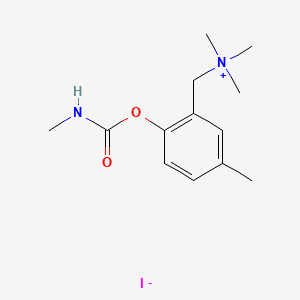

![3-Aminobenzo[c]isoxazole-7-carbonitrile](/img/structure/B15347437.png)
